ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
CAS No.:
Cat. No.: VC20007349
Molecular Formula: C25H25F3N2O6
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25F3N2O6 |
|---|---|
| Molecular Weight | 506.5 g/mol |
| IUPAC Name | ethyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C25H25F3N2O6/c1-3-34-24(33)15-4-6-16(7-5-15)35-22-20(32)17-8-9-19(31)18(14-30-12-10-29(2)11-13-30)21(17)36-23(22)25(26,27)28/h4-9,31H,3,10-14H2,1-2H3 |
| Standard InChI Key | NLQXZNUSCUTBCM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F |
Introduction
Ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a complex organic compound that belongs to the class of benzoate derivatives. It is characterized by its unique structural features, which include a chromenone moiety, a trifluoromethyl group, and a piperazine ring. This compound is derived from the modification of chromenone structures, known for their diverse biological activities.
Key Features:
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Molecular Structure: Incorporates a chromenone moiety, a trifluoromethyl group, and a piperazine ring.
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Classification: Benzoate derivative.
Synthesis Steps:
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Starting Materials: Typically involves chromenone precursors.
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Reaction Conditions: Requires careful control of temperature, solvent choice, and catalysts.
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Purification Methods: Often involves chromatography techniques.
Biological and Therapeutic Applications
The compound's structure suggests potential interactions with neurotransmitter systems due to the presence of the piperazine moiety. This makes it a candidate for further pharmacological exploration, particularly in designing bioactive molecules.
Potential Applications:
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Neurological Disorders: Potential for treating neurological conditions due to its interaction with neurotransmitter systems.
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Cancer Research: Chromenone derivatives have shown promise in anticancer studies.
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Infectious Diseases: May exhibit antimicrobial properties.
Spectroscopic Analysis
Spectral analysis, including NMR and IR spectroscopy, is essential for confirming the purity and structural integrity of ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate.
Spectroscopic Techniques:
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NMR Spectroscopy: Provides detailed information about the molecular structure.
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IR Spectroscopy: Helps identify functional groups present in the compound.
Future Directions:
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Pharmacological Studies: Investigating its effects on neurological disorders and cancer.
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Chemical Modifications: Exploring structural modifications to enhance biological efficacy.
Data Table: Key Information
This compound represents a significant intersection of organic chemistry and biological application, highlighting its potential impact across multiple scientific fields.
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